3-Bromo-2-(fluoromethyl)pyridine
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Overview
Description
3-Bromo-2-(fluoromethyl)pyridine is a heterocyclic organic compound that contains both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-2-nitropyridine using tetrabutylammonium fluoride (Bu₄NF) in dimethylformamide (DMF) at room temperature . Another method includes the use of palladium-catalyzed Suzuki cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(fluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(fluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoropyridine
- 3-Bromo-4-fluoropyridine
- 2-Fluoro-3-methylpyridine
Uniqueness
3-Bromo-2-(fluoromethyl)pyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-2-(fluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVXQGAHGOJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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